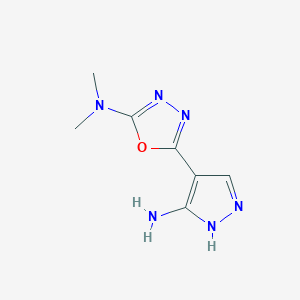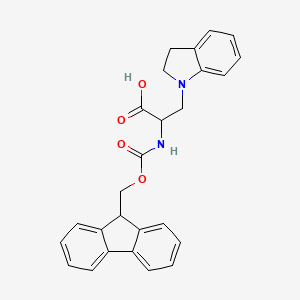
3-(2,3-Dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(2,3-Dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid often involves multistep chemical processes. For instance, a method for preparing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid demonstrates the complexity involved in synthesizing fluorenylmethoxycarbonyl-related compounds. This synthesis is achieved through high-yield reactions starting from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester, obtained from potassium thiocyanate (Le & Goodnow, 2004).
Molecular Structure Analysis
Molecular structure analysis of compounds structurally similar to 3-(2,3-Dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid often involves sophisticated techniques such as NMR, IR, MS, and X-ray diffraction. For instance, the structural and UV studies of uracil derivatives provide insights into molecular configurations and interactions, crucial for understanding the molecular structure of related compounds (Yao et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds with fluorenylmethoxycarbonylamino groups can be complex, reflecting their diverse chemical properties. For example, the preparation of N-9-fluorenylmethoxycarbonylamino acid chlorides from mixed anhydrides by the action of hydrogen chloride showcases the reactive versatility of these compounds (Chen, Lee, & Benoiton, 2009).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, solubility, and crystalline structure, are essential for practical applications. The study of hydrogen bonding in related compounds by 1H NMR spectroscopy and X-ray crystallography reveals intricate details about their physical properties (Dobbin et al., 1993).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, define the potential applications of these compounds. For instance, the improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids highlights the synthetic accessibility and reactivity of compounds within this chemical class (Kitagawa et al., 2004).
科学的研究の応用
Synthesis and Structural Analysis
- The chemical compound 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, closely related to the query compound, has been synthesized from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, showcasing the potential for chemical modification and utilization in various synthesis processes (Le & Goodnow, 2004).
Photophysics and Bioimaging
- A study explored the photophysical properties and bioimaging applications of a water-soluble fluorene derivative, revealing its high fluorescence quantum yield and strong aggregation in water. The compound's efficiency in two-photon fluorescence microscopy (2PFM) imaging demonstrated its potential as a probe for integrin imaging, underlining its significance in biological and medical research (Morales et al., 2010).
Molecular Protection and Analytical Methods
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of the structure , has been used to protect hydroxy-groups, allowing its removal in the presence of other base-labile protecting groups without interference, indicating its role in complex synthetic processes (Gioeli & Chattopadhyaya, 1982).
- Analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 3-(2-methyl-4 oxo-1,4-dihydroquinoline-3-yl) propanoic acids, structurally related to the compound , have been developed. The study highlighted the significance of 13C NMR-spectroscopy in resolving tautomeric forms, showcasing the compound's relevance in pharmaceutical development (Zubkov et al., 2016).
Magnetism and Material Science
- A study on manganese carboxylates with fluorenylcarboxylate ligands, structurally similar to the compound , revealed unique chainlike structures and weak antiferromagnetic coupling, suggesting potential applications in material science and magnetic studies (Tang et al., 2016).
特性
IUPAC Name |
3-(2,3-dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c29-25(30)23(15-28-14-13-17-7-1-6-12-24(17)28)27-26(31)32-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,22-23H,13-16H2,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCINLJASFNCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)
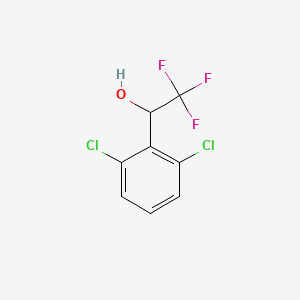
![1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione](/img/structure/B2497926.png)


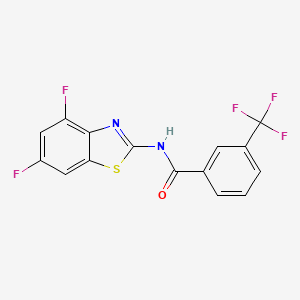
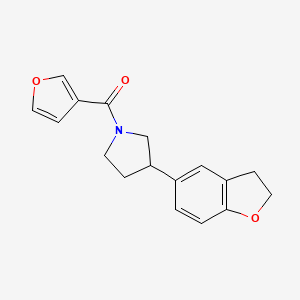

![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)
![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)
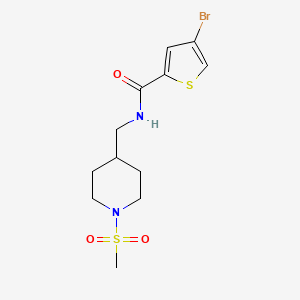
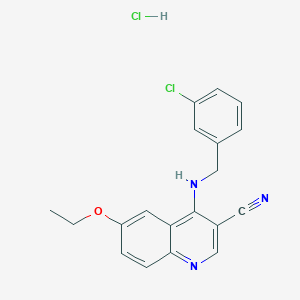
![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)
